ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate;hydrochloride
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Overview
Description
Ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate;hydrochloride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate structure, which includes a benzyl group, a hydroxyphenyl group, and a dimethylpiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate;hydrochloride involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl and hydroxyphenyl groups, and the esterification process. Common reagents used in these reactions include benzyl bromide, hydroxybenzaldehyde, and ethyl chloroformate. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as in laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for reagent addition and temperature control to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The ester group can undergo nucleophilic substitution to form amides or other esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Amides, other esters, and various substituted derivatives.
Scientific Research Applications
Ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate;hydrochloride can be compared to other similar compounds, such as:
- Ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-methoxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate
- Ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-chlorophenyl)-3,4-dimethylpiperidin-1-yl]propanoate
These compounds share similar structural features but differ in the substituents on the phenyl ring. The unique hydroxy group in this compound contributes to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H34ClNO3 |
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Molecular Weight |
432.0 g/mol |
IUPAC Name |
ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate;hydrochloride |
InChI |
InChI=1S/C25H33NO3.ClH/c1-4-29-24(28)21(15-20-9-6-5-7-10-20)18-26-14-13-25(3,19(2)17-26)22-11-8-12-23(27)16-22;/h5-12,16,19,21,27H,4,13-15,17-18H2,1-3H3;1H/t19-,21-,25+;/m0./s1 |
InChI Key |
SUSGLIIZWUNVKY-SLKRXLGASA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=CC=C1)CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O.Cl |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)CN2CCC(C(C2)C)(C)C3=CC(=CC=C3)O.Cl |
Origin of Product |
United States |
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